

preliminary studies on [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) effects

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| Compound of Interest | | |
|----------------------|--|-----------|
| Compound Name: | [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) | |
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An In-depth Technical Guide on the Preliminary Studies of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)

Introduction

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analogue of human growth hormone-releasing factor (GRF). It is a 29-amino-acid peptide with two key modifications from the native GRF sequence: an acetylated tyrosine at position 1 and a D-phenylalanine substitution at position 2. These alterations confer a distinct pharmacological profile, primarily establishing the peptide as a potent and specific antagonist of the vasoactive intestinal peptide (VIP) receptor family.[1][2] This document provides a technical overview of the preliminary invitro and in-vivo studies characterizing the effects of this GRF analogue, with a focus on its mechanism of action, quantitative data from initial experiments, and the methodologies employed.

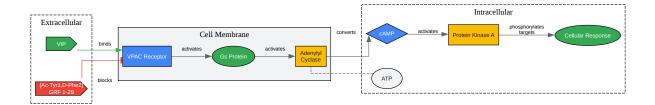
Mechanism of Action: VIP Receptor Antagonism

The primary mechanism of action for [Ac-Tyr1,D-Phe2]GRF 1-29, amide is the competitive antagonism of VIP receptors, specifically the VPAC1 and VPAC2 subtypes.[3] VIP, a neuropeptide with a wide range of physiological functions, exerts its effects by binding to these G-protein coupled receptors, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. [Ac-Tyr1,D-Phe2]GRF 1-29, amide competitively binds to these receptors, thereby inhibiting the binding of VIP and attenuating the



downstream signaling cascade.[1][4] This antagonistic action has been demonstrated to be specific, as the peptide does not inhibit cAMP production stimulated by agents acting through other receptor systems, such as the β -adrenoceptor agonist isoproterenol.[1]

Signaling Pathway of VIP and its Antagonism



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Caption: Competitive antagonism of the VIP receptor by [Ac-Tyr1,D-Phe2]GRF 1-29.

Quantitative Data

The antagonistic potency of [Ac-Tyr1,D-Phe2]GRF 1-29, amide has been quantified through competitive radioligand binding assays. These studies measured the concentration of the analogue required to displace 50% of specifically bound [125I]VIP (IC50) from its receptors on different cell types.

| Cell Type | Species | IC50 (nM) of [Ac-Tyr1,D- Phe2]GRF 1-29 | IC50 (nM) of VIP (for comparison) | Reference |
|---------------------------|---------|--|---|-----------|
| Peritoneal Macrophages | Rat | 354.8 ± 21.2 | 1.90 ± 0.16 | [1] |
| Peritoneal Macrophages | Mouse | 251.0 ± 19.2 | 1.58 ± 0.12 | [1] |



These data indicate that while [Ac-Tyr1,D-Phe2]GRF 1-29, amide is a potent antagonist, its affinity for the VIP receptor is considerably lower than that of the endogenous ligand, VIP.

Experimental Protocols

The characterization of [Ac-Tyr1,D-Phe2]GRF 1-29, amide has relied on established in-vitro assays for receptor binding and signal transduction.

[125I]VIP Radioligand Binding Assay

This assay quantifies the ability of a compound to compete with radioactively labeled VIP for binding to its receptor.

- Cell/Membrane Preparation: Peritoneal macrophages are harvested from rats or mice.
 Alternatively, plasma membranes are prepared from tissues expressing VIP receptors (e.g., pancreas, liver) through homogenization and differential centrifugation.
- Assay Buffer: Typically a Tris-HCl buffer containing protease inhibitors, bovine serum albumin (to prevent non-specific binding), and MgCl2.
- Incubation: A constant concentration of [125I]VIP is incubated with the cell/membrane preparation in the presence of increasing concentrations of the unlabeled competitor ([Ac-Tyr1,D-Phe2]GRF 1-29, amide).
- Separation: The reaction is incubated to equilibrium. Bound and free radioligand are then separated, commonly by rapid filtration through glass fiber filters. The filters trap the membranes and the bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled VIP. Specific binding is calculated by subtracting non-specific from total binding.
 IC50 values are determined by non-linear regression analysis of the competition binding curves.

Adenylate Cyclase Activity Assay

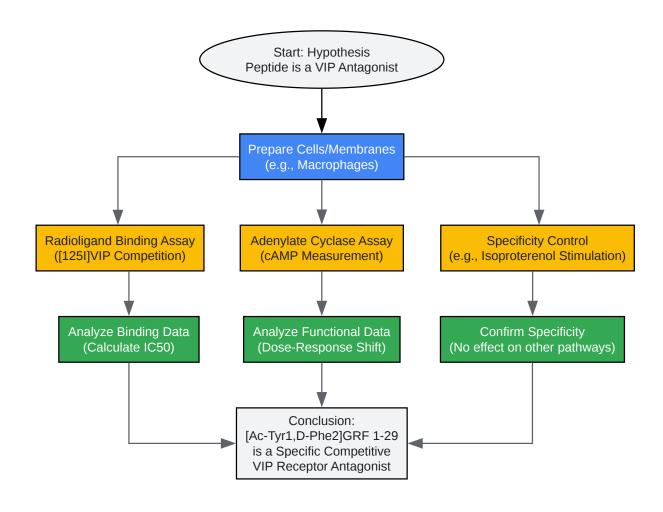
This functional assay measures the downstream effect of VIP receptor activation or inhibition.



- Cell Culture: Cells expressing VIP receptors (e.g., peritoneal macrophages) are cultured and prepared for the assay.
- Stimulation: Cells are pre-incubated with the antagonist, [Ac-Tyr1,D-Phe2]GRF 1-29, amide, at various concentrations. Subsequently, a fixed concentration of VIP is added to stimulate adenylate cyclase.
- Reaction: The stimulation is carried out in the presence of ATP (the substrate for adenylate cyclase) and a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of the newly synthesized cAMP.
- cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is then measured, typically using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
- Data Analysis: The results are expressed as the amount of cAMP produced. The ability of the antagonist to shift the dose-response curve of the agonist (VIP) to the right is indicative of competitive antagonism.

Experimental Workflow for Characterizing VIP Receptor Antagonism





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